4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
The compound 4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a dihydropyridin-2-one core substituted with methoxy, phenyl, and a triazole-pyrrolidine carbonyl moiety. Its structural complexity arises from the integration of multiple functional groups:
- Dihydropyridin-2-one core: A partially unsaturated six-membered ring with a ketone group, commonly associated with bioactivity in medicinal chemistry .
- Methoxy and phenyl substituents: Electron-donating and aromatic groups that influence solubility and intermolecular interactions.
- Triazole-pyrrolidine carbonyl unit: A hybrid structure combining a triazole ring (known for hydrogen-bonding capacity) and a pyrrolidine scaffold (a five-membered amine ring), which may enhance binding affinity in biological targets .
Characterization likely employs NMR, IR, and mass spectrometry (as seen in similar compounds ), with crystallographic tools like SHELX or WinGX/ORTEP for structural validation .
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-17-11-18(25)23(14-5-3-2-4-6-14)13-16(17)19(26)22-10-7-15(12-22)24-20-8-9-21-24/h2-6,8-9,11,13,15H,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUDSNRWOSEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the pyrrolidine ring, and the coupling of these moieties with the pyridinone structure. Typical synthetic routes might involve:
Cycloaddition reactions: to form the triazole ring.
Amide coupling reactions: to attach the pyrrolidine ring.
Methoxylation: to introduce the methoxy group on the pyridinone ring.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions could target the carbonyl group or the triazole ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It could bind to biological receptors, influencing cellular processes.
Medicine
Drug Development:
Diagnostics: It might be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocycles described in the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The dihydropyridin-2-one core in the target compound offers partial unsaturation, contrasting with the fully saturated pyrrolidine in pesticide derivatives or the fused bicyclic system in imidazo[1,2-a]pyridines . This affects electronic properties and conformational flexibility.
Functional Group Impact: The triazole ring in the target compound may enhance binding to biological targets (e.g., enzymes) via dipole interactions, unlike tetrazoles in 4i/4j, which are more acidic and polar . Methoxy and phenyl groups in the target compound likely improve lipophilicity compared to the nitrophenyl and cyano groups in 1l, which increase polarity .
Synthetic Complexity :
- The target compound’s pyrrolidine-1-carbonyl-triazole unit suggests a multi-component reaction, akin to the one-pot strategies used for 1l .
- In contrast, pyrazole pesticides (e.g., fipronil) are synthesized via simpler sulfinylations and halogenations .
Characterization Tools :
- All compounds rely on NMR and mass spectrometry for validation. However, crystallographic software like SHELX and WinGX is critical for resolving complex stereochemistry in hybrids like the target compound .
Research Findings and Trends
- Pyrimidinones (e.g., 4i, 4j) show antimicrobial properties, suggesting the target may share similar applications .
- Stability: The dihydropyridinone core is prone to oxidation, unlike fully aromatic cores in pyrimidinones. Stabilization via methoxy substitution could mitigate this .
- Computational Modeling : Tools like SHELXL and ORTEP enable precise structural analysis, critical for optimizing the target compound’s pharmacophore .
Contradictions and Limitations
- This contrasts with the well-documented one-pot syntheses for 1l .
- Bioactivity Data: No direct evidence links the target compound to pesticidal (cf. ) or therapeutic activity, necessitating further experimental validation.
Biological Activity
4-Methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the pyrrolidine and dihydropyridinone moieties. The synthetic pathway often employs reagents such as sodium ethoxide and solvents like ethanol to optimize yields and purity.
Biological Activity Overview
The biological activity of 4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one encompasses a variety of pharmacological effects:
Antimicrobial Activity
Research indicates that compounds with triazole moieties often exhibit antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains and fungi.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Studies
A study conducted on related triazole compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were found to have minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methoxy Triazole Derivative | 4 | Staphylococcus aureus |
| 4-Methoxy Triazole Derivative | 8 | Escherichia coli |
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., HeLa, MCF7) have shown that the compound can inhibit cell growth significantly. The mechanism appears to involve the activation of caspases and subsequent apoptosis:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF7 | 15 | Induction of oxidative stress |
Case Studies
Case Study 1: Anticancer Activity in MCF7 Cells
In a controlled laboratory setting, MCF7 breast cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted using different bacterial strains to evaluate the antimicrobial efficacy of the compound. The results showed that at a concentration of 4 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
